molecular formula C20H20N2O2S B3754172 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B3754172
M. Wt: 352.5 g/mol
InChI Key: GBRDRHOPOQXEFU-UHFFFAOYSA-N
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Description

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a phenoxy group, a thiazole ring, and a butanamide backbone. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Butanamide Backbone: The butanamide backbone can be formed through amide bond formation reactions, such as the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group or the thiazole ring.

    Reduction: Reduction reactions may target the amide bond or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the phenoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure with an acetamide backbone.

    4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)propionamide: Similar structure with a propionamide backbone.

Uniqueness

The uniqueness of 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-(3-Methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C20H19N2O2S
  • Molecular Weight : 365.44 g/mol
  • CAS Number : [Not provided in sources]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetyl-CoA Carboxylase Inhibition : Similar compounds have been studied for their ability to inhibit acetyl-CoA carboxylases (ACCs), which are crucial in lipid metabolism and are potential targets for treating metabolic disorders such as obesity and type 2 diabetes .
  • PPAR Agonism : Compounds with similar structures have also shown dual agonistic activity on peroxisome proliferator-activated receptors (PPARs), which play significant roles in regulating fatty acid storage and glucose metabolism .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds possess significant activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound against various microbial strains remains to be fully characterized.

Study 1: Inhibition of ACC and PPAR Activity

A study focused on the design of acetamides revealed that certain thiazole derivatives could effectively inhibit ACC while acting as PPAR agonists. This dual action suggests a potential therapeutic role in managing metabolic syndromes .

Study 2: Antimicrobial Evaluation

In a preliminary evaluation of thiazole derivatives, several compounds exhibited significant antibacterial activity against strains such as Bacillus cereus and Pseudomonas aeruginosa. While specific data on this compound is not available, the trend suggests potential efficacy .

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismReference
ACC InhibitionLipid Metabolism
PPAR AgonismGlucose and Fatty Acid Metabolism
AntimicrobialGram-positive & Gram-negative Bacteria
AnticancerCell Proliferation Inhibition

Properties

IUPAC Name

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-15-7-5-10-17(13-15)24-12-6-11-19(23)22-20-21-18(14-25-20)16-8-3-2-4-9-16/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRDRHOPOQXEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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